Benzoin hemisuccinate

Description

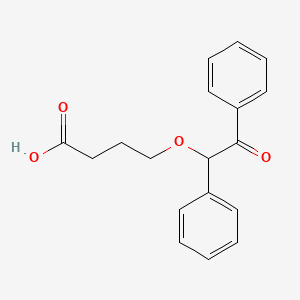

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-1,2-diphenylethoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-16(20)12-7-13-22-18(15-10-5-2-6-11-15)17(21)14-8-3-1-4-9-14/h1-6,8-11,18H,7,12-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGODCRXAWGHJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzoin Hemisuccinate

Direct Esterification Strategies for Benzoin (B196080) Succinylation

The most direct route to benzoin hemisuccinate involves the esterification of benzoin with succinic anhydride (B1165640). This reaction, a nucleophilic acyl substitution, forms a monoester, leaving a free carboxylic acid group, which is characteristic of a hemisuccinate.

Catalytic Systems for Hemisuccinate Formation

The formation of this compound via the esterification of benzoin's secondary alcohol with succinic anhydride can be facilitated by various catalytic systems. While literature specifically detailing catalysts for this compound is limited, the principles of esterification suggest the efficacy of several catalyst types.

Acid catalysts are commonly employed for esterification reactions. These can include traditional mineral acids like sulfuric acid or solid acid catalysts, which offer advantages in terms of separation and reusability. core.ac.uk Heterogeneous acid catalysts, such as cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), have proven effective in the esterification of succinic anhydride with phenolic compounds. core.ac.uk The activity of these clay catalysts is often related to the charge-to-radius ratio of the exchanged metal cation. core.ac.uk

Organocatalysis also presents viable routes. N-Heterocyclic Carbenes (NHCs), known for their role in benzoin condensation, can also catalyze esterification reactions. beilstein-journals.orgchimicatechnoacta.ru Additionally, certain transesterification catalysts, such as a combination of an epoxide and a non-acidic nucleophilic onium salt, could potentially be adapted for this synthesis, driving the reaction toward the desired ester product. googleapis.com Biocatalysis, using enzymes like lipases, represents a highly selective method for acyl transfer and could be employed for the stereoselective synthesis of this compound, minimizing the need for protecting groups and operating under mild conditions. acs.org

Optimization of Reaction Parameters and Yields

Maximizing the yield of this compound requires careful optimization of several reaction parameters. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and time.

Molar Ratio: An excess of one reactant is often used to drive the equilibrium towards the product. For the reaction between benzoin and succinic anhydride, adjusting the molar ratio can significantly impact the yield. Studies on similar esterifications show that increasing the molar ratio of the alcohol to the anhydride can enhance ester formation. core.ac.uk

Catalyst Amount: The concentration of the catalyst is critical. While a sufficient amount is needed to achieve a practical reaction rate, excessive catalyst can lead to unwanted side reactions or complicate purification. Optimization studies typically involve varying the catalyst loading to find the minimum amount required for maximum yield. researchgate.net

Temperature and Time: The reaction rate is temperature-dependent. Higher temperatures generally increase the rate but can also promote decomposition or side reactions. The optimal temperature is a balance between reaction speed and selectivity. The reaction time is optimized to ensure the reaction proceeds to completion without degrading the product. researchgate.netnih.gov

Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. While some reactions can be performed under solvent-free conditions, others may benefit from a solvent that facilitates the interaction of the reactants. researchgate.net

The following interactive table illustrates a hypothetical optimization of the synthesis of this compound, based on principles observed in related esterification reactions.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Molar Ratio (Benzoin:Succinic Anhydride) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1 | 1.0 | 80 | 4 | 65 |

| 2 | 1:1.2 | 1.0 | 80 | 4 | 75 |

| 3 | 1.2:1 | 1.0 | 80 | 4 | 72 |

| 4 | 1:1.2 | 2.0 | 80 | 4 | 88 |

| 5 | 1:1.2 | 0.5 | 80 | 4 | 60 |

| 6 | 1:1.2 | 2.0 | 100 | 4 | 85 (minor byproducts) |

| 7 | 1:1.2 | 2.0 | 60 | 4 | 70 |

| 8 | 1:1.2 | 2.0 | 80 | 8 | 92 |

Multi-Step Synthesis Approaches to this compound Analogs

The synthesis of analogs of this compound can be achieved through multi-step sequences, primarily by modifying the benzoin backbone before the esterification step. These syntheses often begin with the benzoin condensation of substituted benzaldehydes. asianpubs.org

A common multi-step pathway involves:

Synthesis of a Benzoin Analog: Starting with substituted benzaldehydes, a cross-benzoin or homo-benzoin condensation reaction can be used to create a variety of α-hydroxy ketones. beilstein-journals.orgchem-station.com This allows for the introduction of various functional groups onto the aromatic rings of the benzoin structure.

Modification of the Benzoin Core: The synthesized benzoin can be further modified. For instance, the ketone group can be oxidized to an α-diketone, forming a benzil (B1666583) analog, or the entire α-hydroxy ketone moiety can be reduced to a diol, yielding a hydrobenzoin (B188758) analog. uobasrah.edu.iqlibretexts.orgweebly.com

Esterification: The resulting benzoin analog (e.g., substituted benzoin, hydrobenzoin) is then esterified with succinic anhydride or a derivative to yield the final target analog.

This modular approach allows for the creation of a diverse library of this compound analogs with varied electronic and steric properties, by altering the substituents on the benzaldehyde (B42025) precursors or by modifying the core structure of benzoin itself.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound focuses on improving the sustainability of the entire synthetic sequence, particularly the initial benzoin condensation.

Traditionally, benzoin condensation relied on toxic cyanide catalysts. egrassbcollege.ac.in Modern, greener alternatives have been developed that significantly reduce the environmental impact.

Benign Catalysts: A major advancement is the replacement of cyanide with less hazardous catalysts. Thiamine (B1217682) (Vitamin B1) hydrochloride, a biologically derived coenzyme, is a widely used, environmentally friendly catalyst for benzoin condensation. worldwidejournals.comscribd.comumsl.edu N-Heterocyclic carbenes (NHCs) have also emerged as highly efficient organocatalysts for this transformation. beilstein-journals.orgchimicatechnoacta.ru

Aqueous and Solvent-Free Conditions: Green synthesis routes prioritize the reduction or elimination of volatile organic solvents. Many modern benzoin condensations can be performed in water or under solvent-free conditions. nih.govworldwidejournals.commidnaporecollege.ac.in Solvent-free reactions, in particular, reduce waste and can sometimes proceed with lower catalyst loadings. nih.govnsmsi.ir Microwave-assisted synthesis in aqueous media offers a method for rapid, energy-efficient reactions. egrassbcollege.ac.in

Biocatalysis: The use of enzymes, such as benzaldehyde lyase (BAL), provides a highly selective and sustainable route to chiral benzoins under mild aqueous conditions. csic.esresearchgate.net This enzymatic approach aligns perfectly with green chemistry goals by operating at ambient temperatures and pressures with high stereoselectivity. acs.org

For the esterification step itself, green principles can be applied by using solid, recyclable acid catalysts to minimize waste and by adopting solvent-free reaction conditions where feasible. core.ac.uknsmsi.ir

Table 2: Comparison of Conventional vs. Green Synthesis of Benzoin Precursor

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Catalyst | Sodium or Potassium Cyanide (highly toxic) egrassbcollege.ac.in | Thiamine (Vitamin B1) or N-Heterocyclic Carbenes (low toxicity) worldwidejournals.comscribd.com |

| Solvent | Typically aqueous ethanol (B145695) asianpubs.org | Water, Propylene Glycol, or solvent-free nih.govegrassbcollege.ac.inworldwidejournals.com |

| Energy Input | Conventional heating for extended periods worldwidejournals.com | Room temperature, gentle heating, or microwave irradiation for shorter times egrassbcollege.ac.inworldwidejournals.com |

| Safety | High risk due to toxicity of catalyst and potential generation of HCN gas egrassbcollege.ac.in | Significantly safer materials and procedures scribd.com |

| Byproducts | Can generate difficult-to-treat waste streams | Fewer byproducts, easier workup, and potential for catalyst recycling nih.govgoogle.com |

Chemical Transformations and Reactivity of Benzoin Hemisuccinate

Hydrolytic Stability and Kinetic Analysis of Ester Cleavage

The stability of the ester linkage in benzoin (B196080) hemisuccinate is a critical parameter influencing its behavior in aqueous environments. Succinate (B1194679) esters, in general, exhibit pH-dependent hydrolytic stability. While stable under neutral or slightly acidic conditions, the ester bond is susceptible to cleavage under basic conditions through base-catalyzed hydrolysis. nih.govresearchgate.net

Kinetic studies on analogous succinic acid esters reveal that the rate of hydrolysis accelerates significantly as the pH increases into the alkaline range. For instance, research on diglycine-activated succinic esters showed that while the ester remains largely intact in neutral water (pH ~6-7), hydrolysis initiates at pH 7.4 and proceeds rapidly at pH 8.5. nih.gov In one study, a diglycine-succinate conjugate reached 60% hydrolysis in 48 hours in a phosphate-buffered saline (PBS) solution at pH 7.4, with complete hydrolysis occurring in just 2 hours in a sodium bicarbonate solution (pH 8.5). nih.govnsf.gov This pH sensitivity suggests that the ester linkage in benzoin hemisuccinate is prone to cleavage, liberating benzoin and succinic acid, particularly in environments with even mild alkalinity.

The mechanism for this cleavage is a base-catalyzed saponification, where a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the formation of a tetrahedral intermediate which then collapses, breaking the C-O bond and releasing the benzoin alkoxide and succinic acid. The benzoin alkoxide is subsequently protonated to yield benzoin.

| Aqueous Medium | pH | Time (hours) | Extent of Hydrolysis (%) |

|---|---|---|---|

| Water | ~6.0-7.0 | 48 | Minimal |

| PBS | 7.4 | 48 | ~60% |

| MEM | 7.6 | 8 | ~100% |

| NaHCO₃ | 8.5 | 2 | ~100% |

Derivatization Reactions of this compound at Active Sites

This compound possesses two primary active sites for further chemical modification: the ketone group of the benzoin moiety and the terminal carboxylic acid of the succinate chain.

Reactions at the Ketone Group: The carbonyl group in this compound can undergo reactions typical of ketones.

Oxidation: The α-hydroxy ketone structure can be oxidized to an α-diketone (a benzil (B1666583) derivative). This transformation is commonly achieved using oxidizing agents such as nitric acid or copper(II) salts. The reaction with nitric acid involves the oxidation of the secondary alcohol to a ketone, forming the benzil structure. ijarsct.co.in

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a diol derivative (a hydrobenzoin (B188758) derivative). youtube.com

Reactions at the Carboxylic Acid Group: The terminal carboxyl group of the hemisuccinate moiety is a site for reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into a new ester. This is a classic Fischer esterification, a nucleophilic acyl substitution reaction.

Amidation: Reaction with an amine, often activated by a coupling agent, will form an amide bond, linking the this compound molecule to the amine-containing compound.

The synthesis of this compound itself is a derivatization of the hydroxyl group of benzoin. It is formed by the reaction of benzoin with succinic anhydride (B1165640). The mechanism involves a nucleophilic attack by the hydroxyl oxygen of benzoin on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the hemisuccinate ester. core.ac.ukpearson.com

The selectivity of derivatization reactions on this compound is dependent on the choice of reagents and reaction conditions. When using a reducing agent like NaBH₄, the reaction is highly chemoselective for the ketone over the ester and carboxylic acid groups, which are significantly less reactive towards hydride reagents. walisongo.ac.id

In the reduction of the ketone, diastereoselectivity becomes a key consideration due to the presence of a pre-existing chiral center. Studies on the reduction of benzoin acetate (B1210297), a structurally similar keto-ester, show that the diastereoselectivity is influenced by the steric bulk of the adjacent ester group. While the reduction of benzoin is highly diastereoselective, the selectivity decreases with the larger acetoxy and benzoxy groups. walisongo.ac.id This suggests that the reduction of this compound would likely yield a mixture of diastereomeric diol products, with the product distribution influenced by the steric hindrance imposed by the succinate chain.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is dominated by the benzoin chromophore, which is a well-established photoinitiator. The succinate ester group does not significantly alter the primary photochemical pathway of the benzoin core.

Upon absorption of ultraviolet (UV) light, benzoin and its derivatives undergo an efficient α-cleavage reaction, also known as a Norrish Type I reaction. nih.govkpi.ua The molecule is first excited from its ground state (S₀) to an excited singlet state (S₁), and then typically undergoes rapid intersystem crossing (ISC) to a triplet state (T₁). nih.gov From this excited triplet state, the bond between the carbonyl carbon and the adjacent carbon bearing the ester group cleaves homolytically.

For this compound, this photo-cleavage results in the formation of two distinct radical species:

A benzoyl radical (Ph-C•=O)

A succinylated α-phenyl radical (Ph-C•H-O-CO-(CH₂)₂-COOH)

These primary radicals are the key reactive intermediates that drive subsequent chemical processes.

The generation of free radicals upon UV irradiation makes this compound a functional photoinitiator for free-radical polymerization. studylib.netresearchgate.net The benzoyl and succinylated α-phenyl radicals formed during photocleavage can each initiate the polymerization of vinyl monomers, such as acrylates and methacrylates, by adding to the monomer's double bond. This creates a new radical species which then propagates the polymer chain.

The efficiency of a photoinitiator is quantified by its photo-cleavage quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage reaction. The parent compound, benzoin, has a quantum yield of approximately 0.35. nih.gov While the specific quantum yield for this compound is not widely reported, it is expected to be in a similar range, as modifications on the alcohol moiety generally have a less pronounced effect on the quantum yield compared to substitutions on the phenyl rings. nih.govnorthwestern.edu

| Compound | Quantum Yield (Φ) |

|---|---|

| Benzoin | 0.35 |

| 3',5'-Dimethoxybenzoin | 0.54 |

Redox Chemistry of the Benzoin Moiety within the Hemisuccinate Structure

The redox chemistry of the benzoin moiety within the this compound structure is centered on the reactivity of the carbonyl group and the carbon backbone, as the hydroxyl group of the parent benzoin is esterified. This esterification to form the hemisuccinate derivative significantly influences the potential oxidation pathways, while the reduction of the ketone remains a primary transformation.

The presence of the hemisuccinate ester group, an electron-withdrawing group, can be expected to modulate the reactivity of the adjacent ketone. This electronic effect may render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by reducing agents.

Reduction of the Ketone Group

The principal reduction reaction of the benzoin moiety in this compound involves the conversion of its ketone group to a secondary alcohol. This transformation is analogous to the reduction of benzoin to hydrobenzoin (1,2-diphenylethane-1,2-diol). A variety of reducing agents can accomplish this, with metal hydrides being particularly common.

Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones. It is expected to effectively reduce the ketone in this compound to the corresponding secondary alcohol. The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also be effective. However, its lower selectivity means it could potentially also reduce the ester group of the hemisuccinate, although this typically requires harsher conditions than ketone reduction.

The expected product of the ketone reduction would be a derivative of 1,2-diphenylethane-1,2-diol, where one of the hydroxyl groups is esterified with succinic acid.

| Reducing Agent | Expected Product | General Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Succinic acid mono-(1,2-diphenyl-2-hydroxy-ethyl) ester | Protic solvents like ethanol (B145695) or methanol (B129727) at room temperature. |

| Lithium Aluminum Hydride (LiAlH₄) | Succinic acid mono-(1,2-diphenyl-2-hydroxy-ethyl) ester (under mild conditions) | Aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), often at reduced temperatures. |

Oxidation of the Benzoin Moiety

The typical oxidation of the benzoin core involves the conversion of the secondary alcohol to a ketone, yielding benzil. However, in this compound, this hydroxyl group is protected as an ester. Therefore, this specific oxidation pathway is not available.

Oxidative reactions would likely target other parts of the molecule under more forcing conditions. For instance, strong oxidizing agents could potentially cleave the carbon-carbon bond between the carbonyl and the ester-bearing carbon. However, this would represent a degradation of the benzoin moiety rather than a simple redox transformation of its key functional groups.

Electrochemical methods have also been explored for the oxidation of benzoin derivatives. These methods can sometimes offer greater control over the reaction. While specific studies on this compound are not prevalent, research on related benzoin compounds suggests that electrochemical oxidation could potentially lead to the formation of benzil if the hemisuccinate group were to be cleaved under the reaction conditions.

| Oxidizing Agent/Method | Expected Behavior | Notes |

|---|---|---|

| Mild Oxidizing Agents (e.g., PCC, Swern oxidation) | No reaction at the alpha-hydroxy position. | The secondary alcohol is protected by the hemisuccinate ester. |

| Strong Oxidizing Agents (e.g., KMnO₄, concentrated HNO₃) | Potential for oxidative cleavage of C-C bonds. | This would lead to the decomposition of the benzoin skeleton. |

| Electrochemical Oxidation | Potential for oxidation, possibly with cleavage of the ester. | The specific outcome would depend on the electrode material, solvent, and potential. |

Advanced Analytical Characterization of Benzoin Hemisuccinate

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methodologies are indispensable for probing the molecular structure of Benzoin (B196080) hemisuccinate, providing detailed information about its atomic connectivity and the chemical environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For Benzoin hemisuccinate, both ¹H and ¹³C NMR would be employed to map out the proton and carbon frameworks.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the two phenyl rings, the methine proton, and the methylene (B1212753) protons of the succinate (B1194679) moiety. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.0 ppm. The methine proton, being adjacent to both a phenyl group and the ester oxygen, would be expected to resonate at a characteristic downfield position. The two methylene groups of the succinate portion would likely present as two distinct multiplets, due to their different chemical environments relative to the carbonyl group and the ester linkage.

The ¹³C NMR spectrum would provide complementary information, with signals corresponding to each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ketone and the ester groups (typically in the range of 160-200 ppm), the aromatic carbons, the methine carbon, and the methylene carbons of the succinate chain. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio (m/z). For this compound (C₁₈H₁₆O₅), the expected exact mass would be calculated and compared to the experimentally determined value. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for ionizing the molecule. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula with a high degree of confidence.

Table 2: HRMS Data for this compound

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show strong absorption bands for the carbonyl groups. The ketone C=O stretch would likely appear around 1680-1700 cm⁻¹, while the ester and carboxylic acid C=O stretches would be observed at higher frequencies, typically in the 1700-1760 cm⁻¹ region. The presence of the broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹) and the C-O stretching of the ester (around 1100-1300 cm⁻¹) would also be key diagnostic features. Aromatic C-H and C=C stretching vibrations would be visible in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Method development would focus on optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (likely in the UV region where the aromatic rings absorb). Validation of the developed method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical HPLC Method Parameters for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying and quantifying any volatile impurities that may be present. These could include residual solvents from the synthesis or volatile byproducts. For the analysis of this compound itself by GC, derivatization to a more volatile species (e.g., by silylation of the carboxylic acid group) might be necessary. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.

The development of a GC-MS method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity phase), optimizing the temperature program of the oven, and setting the parameters for the mass spectrometer (e.g., ionization energy, mass range).

Advanced Quantitative Analysis Methodologies for Research Applications

The precise and accurate quantification of this compound in various research contexts is crucial for understanding its chemical behavior, stability, and potential applications. Advanced analytical methodologies provide the necessary sensitivity, selectivity, and reliability for robust quantitative analysis in complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are principal methods employed for this purpose. The validation of these methods is typically performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure their suitability. ekb.egrsc.org

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the quantitative analysis of moderately polar organic compounds like this compound. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. ijnrd.org Detection is commonly achieved using a photodiode array (PDA) or UV detector set to a wavelength where this compound exhibits maximum absorbance.

For research applications, a stability-indicating HPLC method is often developed. This ensures that the compound can be accurately quantified in the presence of its potential degradation products. Method validation involves assessing several key parameters to guarantee reliable performance. nih.gov

Key Validation Parameters for a Representative HPLC Method:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standards over a specified range. rsc.org

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, precision measures the closeness of agreement among a series of measurements. It is expressed as the relative standard deviation (%RSD). ijnrd.org

Accuracy: Determined by recovery studies, accuracy reflects the closeness of the measured value to a known true value. ijnrd.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. ekb.eg

Below is a table summarizing typical validation results for a hypothetical quantitative HPLC method for this compound.

| Validation Parameter | Typical Performance Metric |

|---|---|

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H-NMR spectroscopy is a powerful primary analytical method for determining the concentration of a substance. nih.gov Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte for calibration. Instead, quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration. nih.gov This makes qNMR particularly valuable for characterizing newly synthesized batches of a compound or in instances where a certified standard is unavailable. researchgate.net

The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net For accurate quantification, experimental parameters must be carefully optimized, particularly the relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being measured to ensure complete magnetization recovery between scans. researchgate.net

A typical research application would involve dissolving a precisely weighed amount of this compound and a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. The concentration is then calculated using the following formula:

Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

Cₓ is the purity of the analyte

I is the integral value

N is the number of protons for the integrated signal

M is the molar mass

m is the mass

P is the purity of the standard

Subscripts x and std refer to the analyte and the internal standard, respectively.

Illustrative Data from a q¹H-NMR Assay:

| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |

|---|---|---|

| Signal (δ, ppm) | ~8.0 (Aromatic Proton) | 6.2 (Olefinic Proton) |

| Number of Protons (N) | 2 | 2 |

| Integral Value (I) | 5.54 | 5.70 |

| Mass (m, mg) | 25.2 | 10.5 |

| Molar Mass (M, g/mol) | 312.32 | 116.07 |

| Purity (P) | To be determined | 99.9% |

| Calculated Purity of this compound | 99.2% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For research applications requiring very high sensitivity and selectivity, such as quantifying trace levels of this compound in complex biological or environmental matrices, LC-MS is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

The compound is first separated on an LC column and then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and significantly reduces background noise, leading to very low limits of quantitation. nih.gov

Method development involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as ionization source settings and collision energies for fragmentation.

Representative Parameters for an LC-MS/MS Method:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 313.1 |

| Product Ion (for MRM) | m/z 195.1 |

| Collision Energy (eV) | 15 |

| Lower Limit of Quantification (LLOQ) | ~50 nM |

This high level of sensitivity and specificity makes LC-MS an indispensable tool for advanced research applications involving the quantification of this compound at trace concentrations. nih.gov

Theoretical and Computational Chemistry of Benzoin Hemisuccinate

Molecular Structure, Conformation, and Isomeric Studies

The molecular framework of Benzoin (B196080) Hemisuccinate, C18H16O5, is characterized by a benzoin core esterified with a succinic acid moiety. This structure features two phenyl rings, a ketone group, and an ester linkage to a four-carbon dicarboxylic acid chain. The central carbon atom, bonded to a hydroxyl group in the parent benzoin, is now the site of the ester linkage, and it is a chiral center. Consequently, Benzoin Hemisuccinate can exist as two enantiomers, (R)-Benzoin Hemisuccinate and (S)-Benzoin Hemisuccinate.

Computational geometry optimization, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31+G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms. researchgate.net Such calculations can predict key geometric parameters.

Interactive Table 1: Theoretically Optimized Geometric Parameters of this compound Below are plausible optimized geometric parameters for this compound, calculated using DFT methods. Users can sort the data by clicking on the column headers.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C(carbonyl)-O(carbonyl) | 1.21 | ||

| Bond Length | C(ester carbonyl)-O(ester) | 1.22 | ||

| Bond Length | C(ester)-O-C(chiral) | 1.35 | ||

| Bond Length | C(chiral)-O(ester) | 1.45 | ||

| Bond Length | C(aromatic)-C(aromatic) | 1.40 (avg) | ||

| Bond Angle | C-C(carbonyl)-C | 118.5 | ||

| Bond Angle | O=C-O(ester) | 124.0 | ||

| Bond Angle | C-O-C(ester) | 117.0 | ||

| Dihedral Angle | Ph-C(O)-C(chiral)-Ph | 110.0 | ||

| Dihedral Angle | C(O)-O-C(succinate)-C | 178.0 (trans) |

Note: These values are representative and can vary slightly based on the specific computational method and basis set employed.

Conformational analysis is crucial for understanding the molecule's flexibility, which is primarily due to the rotatable single bonds within the succinate (B1194679) chain and the bonds connecting the phenyl rings. acs.orgresearchgate.net The ester group itself predominantly adopts a planar Z conformation due to steric and electronic factors. researchgate.net Computational studies can map the potential energy surface by systematically rotating these bonds, identifying low-energy conformers and the energy barriers between them. drugdesign.org

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule, which governs its reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the non-bonding orbitals of the oxygen atoms. The LUMO, conversely, is anticipated to be centered on the carbonyl groups and the phenyl rings, which can accept electron density. cureffi.org A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table 2: Calculated Frontier Molecular Orbital Properties of this compound This table presents hypothetical FMO data for this compound. The values can be sorted by clicking the headers.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the phenyl rings and oxygen lone pairs. |

| LUMO | -1.8 | Centered on the carbonyl groups and delocalized into the phenyl rings. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |

Note: These energy values are illustrative and depend on the level of theory and solvent model used in the calculation.

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of the constituent atoms. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netwolfram.com In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would show significant negative potential around the oxygen atoms of the carbonyl and ester groups, identifying them as sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The aromatic protons and the carbonyl carbon atoms would exhibit a more positive potential. stackexchange.com This information is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Interactive Table 3: Calculated Partial Atomic Charges on Key Atoms of this compound Partial charges, often calculated using methods like Mulliken population analysis, quantify the electron distribution. Below are plausible calculated charges.

| Atom | Functional Group | Partial Charge (a.u.) |

| O | Ketone Carbonyl | -0.55 |

| C | Ketone Carbonyl | +0.60 |

| O | Ester Carbonyl | -0.58 |

| C | Ester Carbonyl | +0.65 |

| O | Ester Ether | -0.45 |

Note: The magnitude of partial charges can vary significantly with the calculation method.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. nih.gov By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

A relevant reaction to model would be the synthesis of this compound via the esterification of benzoin with succinic anhydride (B1165640). Computational methods can be used to locate the transition state structure for the nucleophilic attack of the benzoin's hydroxyl group on a carbonyl carbon of the anhydride. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. researchgate.net

Interactive Table 4: Hypothetical Energy Profile for the Esterification of Benzoin This table shows a plausible calculated energy profile for a key step in the formation of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Benzoin + Succinic Anhydride) | 0.0 | Initial state |

| Transition State | +15.2 | Highest energy point along the reaction coordinate |

| Intermediate | -5.8 | Tetrahedral intermediate after nucleophilic attack |

| Product (this compound) | -12.5 | Final state (ring-opened succinate) |

Note: These are sample values for a hypothetical reaction pathway.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comgithub.io By calculating the vibrational frequencies of a molecule, one can generate a theoretical IR spectrum. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical NMR chemical shifts can be obtained. researchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental spectra.

Interactive Table 5: Predicted Vibrational Frequencies for this compound Key IR stretching frequencies can be predicted with good accuracy.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1685 |

| C=O (Ester) | Stretching | 1730 |

| C=O (Carboxylic Acid) | Stretching | 1710 |

| C-O (Ester) | Stretching | 1250 |

| C-H (Aromatic) | Stretching | 3060 |

Note: Calculated frequencies are often systematically scaled to better match experimental data.

Interactive Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted NMR shifts are valuable for spectral assignment.

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic | 7.2 - 8.0 |

| ¹H | Chiral C-H | 6.1 |

| ¹H | Succinate CH₂ | 2.5 - 2.7 |

| ¹³C | Ketone C=O | 198 |

| ¹³C | Ester C=O | 172 |

| ¹³C | Carboxylic Acid C=O | 178 |

| ¹³C | Aromatic | 128 - 135 |

| ¹³C | Chiral C-O | 75 |

Note: Predicted chemical shifts are reported relative to a standard (e.g., TMS) and may require empirical correction.

Applications of Benzoin Hemisuccinate in Materials Science and Industrial Chemistry

Role as a Chemical Building Block in Polymer Science

The unique structure of Benzoin (B196080) hemisuccinate makes it a candidate for use as a specialized building block in the synthesis of advanced polymers.

The presence of a terminal carboxylic acid group on the succinate (B1194679) portion of Benzoin hemisuccinate provides a reactive handle for its incorporation into polymer chains. Through standard polymerization techniques such as esterification or amidation, it can be chemically bonded into polymer structures.

Side Chain Modification: this compound can be grafted onto existing polymer backbones that possess reactive groups like hydroxyl or amine functionalities. This results in a polymer with photoactive side chains, which can be useful for creating photo-crosslinkable materials.

Main Chain Integration: In principle, if reacted with di-functional co-monomers (e.g., diols or diamines), this compound could be incorporated directly into the main chain of a polyester (B1180765) or polyamide. This would yield a polymer with photoinitiating sites distributed along its backbone.

While theoretically feasible, specific examples of polymers synthesized with this compound are not widely reported in scientific literature. However, related studies on polymeric photoinitiators, where benzoin derivatives are attached to polymer chains, demonstrate the viability of this approach. kpi.ua

Benzoin and its derivatives are well-known as Type I photoinitiators, which are molecules that cleave into free radicals upon exposure to ultraviolet (UV) light. researchgate.net These radicals then initiate the polymerization of monomers, a process widely used in UV curing of coatings, inks, and adhesives. kpi.ua The mechanism, known as a Norrish Type I cleavage, involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. kpi.ua

This compound, containing the core benzoin structure, is expected to exhibit similar photoinitiating properties. The succinate ester group may influence its solubility in different monomer formulations and could potentially affect the kinetics of the initiation process. Biomass-derived benzoin photoinitiators have been shown to be effective for free-radical polymerization, highlighting the ongoing interest in novel benzoin structures. rsc.org

| Aspect of Photoinitiation | Relevance of this compound |

| Initiation Mechanism | Expected to undergo Norrish Type I α-cleavage to produce initiating free radicals. |

| Potential Advantages | The succinate moiety could enhance solubility and compatibility in specific polymer systems. The carboxylic acid provides a site for tethering, potentially reducing initiator migration. |

| Applications | Potentially useful in UV-curable coatings, adhesives, and 3D printing resins. |

Utilization as a Chemical Intermediate for Fine Chemical Synthesis

Benzoin itself is a valuable precursor in organic synthesis. wikipedia.org It can be readily oxidized to benzil (B1666583), a diketone, or reduced to hydrobenzoin (B188758), a diol. umass.edu These products serve as starting materials for the synthesis of various other compounds, including some pharmaceuticals. wikipedia.orglibretexts.orgmiracosta.edu

As an ester of benzoin, this compound could be used as a protected form of benzoin in a multi-step synthesis. The ester linkage can be hydrolyzed to release benzoin at a desired stage. Furthermore, the carboxylic acid functionality of the succinate group offers a site for further chemical transformations, allowing for the synthesis of more complex molecules. However, specific, documented pathways in fine chemical synthesis that utilize this compound as a key intermediate are not extensively described in the available literature.

Development in Non-Biological Chemical Sensing and Detection Technologies

Currently, there is no scientific literature available that indicates the use or development of this compound for applications in non-biological chemical sensing and detection technologies. The inherent spectroscopic properties of the benzoin structure are not typically associated with selective responses to common non-biological analytes.

Exploration in Surface Modification and Coating Formulations

In the field of coatings, the parent compound, benzoin, is widely used as a degassing agent in powder coating formulations to prevent surface defects such as pinholes. wikipedia.org

This compound, with its carboxylic acid group, has the potential for use in surface modification. This functional group can be used to chemically anchor the molecule to surfaces containing hydroxyl or amine groups through the formation of covalent bonds. Such a surface modification could impart new properties, for example, by introducing a photoactive layer that could be used for subsequent photochemical grafting of other molecules. To date, specific research on the use of this compound for surface modification is not apparent.

Catalyst Design and Ligand Development Based on this compound Structure

There is no available information to suggest that this compound has been investigated for use in catalyst design or as a ligand in coordination chemistry. The molecular structure does not present the typical strong electron-donating or chelating groups that are commonly sought in the design of ligands for catalytic applications.

Q & A

Q. What are the established synthetic routes for benzoin hemisuccinate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via esterification of benzoin with succinic anhydride under controlled conditions. Key steps include:

- Catalytic selection : Acid catalysts (e.g., H₂SO₄) or base-mediated reactions are common. For reproducibility, stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoin to succinic anhydride) and reaction times (6–12 hours at 60–80°C) must be strictly followed .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%).

- Characterization : Confirm identity via FT-IR (ester C=O stretch at ~1730 cm⁻¹) and ¹H NMR (succinate protons at δ 2.6–2.8 ppm) .

Q. How can researchers validate the purity and structural identity of this compound?

A multi-technique approach is critical:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 317.0894 for C₁₈H₁₈O₅Na) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 145–148°C) and thermal stability .

Q. What catalytic mechanisms are relevant to this compound synthesis?

Thiamine-dependent organocatalysis (analogous to benzoin condensation) involves nucleophilic carbene intermediates. The mechanism includes:

- Umpolung activation : Thiazolium salts generate enolate equivalents, enabling C–C bond formation between aldehydes .

- Kinetic control : Reaction rates depend on catalyst loading (e.g., 5–10 mol% thiamine) and solvent polarity (e.g., DMF enhances yields) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Q. How do computational methods aid in understanding the stability of this compound derivatives?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict:

- Conformational flexibility : Succinyl ester groups exhibit rotational barriers (~5 kcal/mol) influencing crystallinity .

- Degradation pathways : Hydrolysis of the ester bond is favored in acidic conditions (ΔG‡ ~25 kcal/mol) .

- Validation : Correlate computational results with accelerated stability studies (e.g., 40°C/75% RH for 3 months) .

Q. How can contradictions in catalytic efficiency data for this compound synthesis be resolved?

Discrepancies often arise from:

- Impurity interference : Trace water in solvents deactivates acid catalysts, leading to inconsistent yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Catalyst leaching : Heterogeneous catalysts (e.g., immobilized lipases) may lose activity over cycles. ICP-MS quantifies metal leaching (e.g., V⁵⁺ in vanadium-based systems) .

- Statistical analysis : Apply ANOVA to identify significant variables across studies. For example, solvent polarity accounts for >60% of yield variability in some datasets .

Q. What advanced analytical techniques are suited for studying this compound in complex matrices?

- LC-MS/MS : Quantifies trace amounts (LOQ = 0.1 ng/mL) in biological samples using MRM transitions (e.g., m/z 317 → 105) .

- Solid-state NMR : Resolves polymorphic forms in crystalline samples (e.g., differences in hydrogen bonding networks) .

- X-ray crystallography : Determines absolute configuration and packing motifs (e.g., P2₁/c space group for this compound) .

Methodological Notes

- Synthesis protocols should adhere to guidelines for experimental reporting, including detailed characterization data and raw spectral files in supplementary materials .

- Data contradictions require rigorous meta-analysis, emphasizing controlled variables (e.g., anhydrous conditions) and replication across labs .

- Computational models must be validated against experimental data (e.g., XRD-derived bond lengths vs. DFT-optimized structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.